![molecular formula C8H12ClNO2 B1396291 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride CAS No. 1181455-29-7](/img/structure/B1396291.png)
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride
Overview
Description
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride is a chemical compound with the CAS Number: 1181455-29-7. It has a molecular weight of 189.64 and its IUPAC name is 1-isopropyl-5-oxo-3-pyrrolidinecarbonyl chloride .
Molecular Structure Analysis
The InChI code for 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride is 1S/C8H12ClNO2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3. This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 189.64. It is recommended to be stored at ambient temperature .Scientific Research Applications
Quality Control in Industrial Synthesis
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride has been used in the quality control process during the industrial synthesis of certain chemicals. A method involving the transformation of this compound into an isopropyl ester followed by high-efficiency liquid chromatography was developed for its qualitative estimation at all stages of oxacillin industrial synthesis (Vtorov, Ostashevich, Panina, & Mezentsev, 1985).
Synthesis of Nootropic Agents
The compound has been utilized in the synthesis of various nootropic agents. In a study, 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine was transformed by treatment with carboxylic acid derivatives to yield carboxamides with potential nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).
Intermediate in Drug Synthesis
This chemical has been identified as a key intermediate in the synthesis of complex pharmaceutical compounds. For instance, it was used in a six-step process to synthesize a key intermediate of Aliskiren, a renin inhibitor (Pan, Xu, Huang, Yu, & Liu, 2015).
Antioxidant Activity
A derivative of 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride has been synthesized and its antioxidant activity was investigated. Some compounds in this series were identified as potent antioxidants, showing higher activity than well-known antioxidants like ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Catalytic Activities
The compound has been studied in relation to its role in catalytic activities. For example, ruthenium(II) carbonyl chloride complexes containing pyridine-functionalized N-heterocyclic carbenes, which have relevance to 1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride, showed significant catalytic activities in hydrogen transfer reactions of ketones (Cheng, Xu, Sun, Li, Chen, & Xue, 2009).
Safety And Hazards
properties
IUPAC Name |
5-oxo-1-propan-2-ylpyrrolidine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO2/c1-5(2)10-4-6(8(9)12)3-7(10)11/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNDOYMLHSSLSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-5-oxopyrrolidine-3-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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